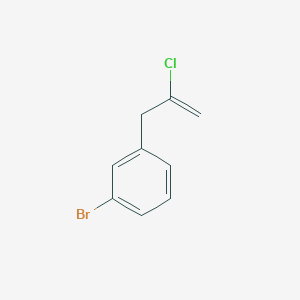

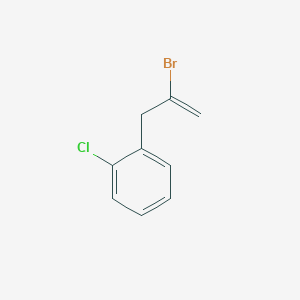

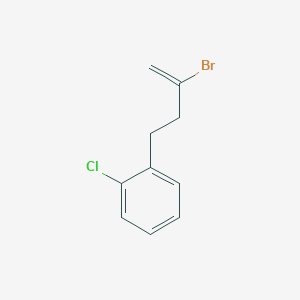

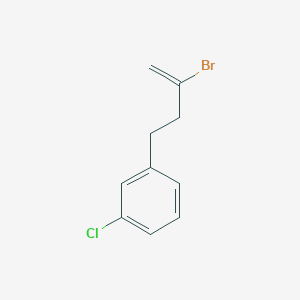

2-溴-4-(6-氯-3-吡啶基)-1-丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

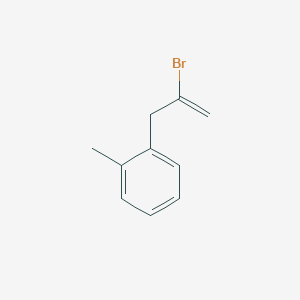

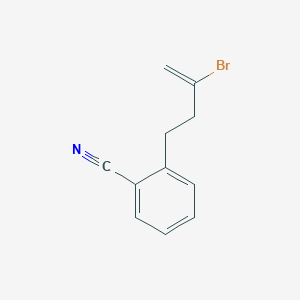

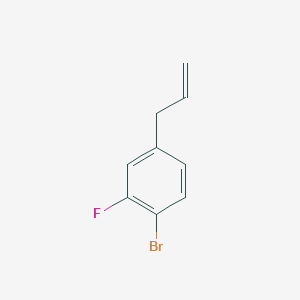

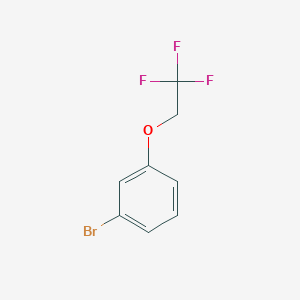

The compound "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene" is a brominated and chlorinated organic molecule that contains a pyridyl group. This structure is related to various brominated compounds that have been synthesized and analyzed in recent studies. For instance, bis(pyridine)-based bromonium ions have been prepared and their reactions with acceptor olefins have been studied, providing insights into the reactivity of brominated compounds with various structures . Additionally, the synthesis of other brominated butenes, such as (Z)-1-bromo-2-methyl-1-butene, has been achieved through the Wittig-Horner reaction, indicating the versatility of brominated olefins in organic synthesis .

Synthesis Analysis

The synthesis of brominated olefins can be complex, involving multiple steps and reactions. For example, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved with an overall yield of 53.2%, indicating a moderately efficient process . The synthesis of other related brominated compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, also involves multiple steps, including isomerization reactions . These studies demonstrate the synthetic routes that could potentially be applied to the synthesis of "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene."

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was elucidated, revealing the conformation of the morpholine ring and the butadiene group . Similarly, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined, providing insights into the isomerization behavior of brominated compounds . These analyses are crucial for understanding the molecular structure of "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene."

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including reactions with acceptor olefins and nucleophilic attacks. The reactions of bis(pyridine)-based bromonium ions with acceptor olefins have been studied, revealing mechanisms involving preequilibrium dissociation and direct nucleophilic attacks . These findings suggest that "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene" may also participate in similar reactions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the crystal structure analysis of a Schiff base compound related to "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene" provided data on the crystal system, space group, and cell dimensions, which are important for understanding the compound's physical properties . The chemical properties, such as reactivity and selectivity in reactions, can be inferred from studies on the mechanism of reactions with acceptor olefins and nucleophiles . These analyses are essential for a comprehensive understanding of the properties of "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene."

科学研究应用

化学反应和热解研究:相关化学品对2-溴-4-(6-氯-3-吡啶基)-1-丁烯的一个应用是在化学反应和热解研究中。例如,已经研究了烯基氯化物如4-氯-1-丁烯的气相热解,揭示了在不同条件下分解过程和反应动力学的见解 (Chuchani, Hernándeza, & Martín, 1979)。

电化学还原研究:类似于2-溴-4-(6-氯-3-吡啶基)-1-丁烯的化合物已在电化学还原的背景下进行研究。例如,对1-溴-2-丁烯和1-氯-2-丁烯的电化学还原研究提供了有价值的关于还原过程和涉及的机制的信息 (Casado, Culleré, Julià, & Brillas, 1993)。

合成和反应研究:与2-溴-4-(6-氯-3-吡啶基)-1-丁烯密切相关的卤代化合物的合成和反应研究是另一个重要的应用。该领域的研究包括对卤代(吡啶)卡宾的反应性进行检查,这对于理解吡啶衍生物的化学至关重要 (Moya-Barrios, Cozens, & Schepp, 2009)。

材料科学和催化:结构类似于2-溴-4-(6-氯-3-吡啶基)-1-丁烯的化合物被用于材料科学和催化研究。已经进行了涉及镍(II)配合物及其在乙烯寡聚中的应用的研究,揭示了这些化合物的潜在工业应用 (Nyamato, Alam, Ojwach, & Akerman, 2016)。

先进合成技术:已经探索了使用卤代吡啶的先进合成技术。这包括合成复杂分子以用于制药和其他行业的潜在应用。溴代(氯甲基)吡啶前体的合成和表征就是这种应用的例子 (Handlovic, Moreira, Khan, Saeed, Khan, Elshaer, & Bogart, 2021)。

作用机制

Target of Action

The primary target of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is the Pentatomidae pests , particularly in soybean crops . These pests, also known as stink bugs, are a common problem in soybean crops and feed on over 52 plants .

Mode of Action

It is part of a pesticidal mixture that is used to control pentatomidae pests . The compound likely interacts with its targets, causing detrimental effects that lead to the control of these pests.

Result of Action

The primary result of the action of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is the control of Pentatomidae pests, particularly in soybean crops . These pests typically target developing seeds, including the pods, and their control helps prevent injury to the soybean seeds .

属性

IUPAC Name |

5-(3-bromobut-3-enyl)-2-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIGAKUAOZFEQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CN=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641244 |

Source

|

| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951886-60-5 |

Source

|

| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

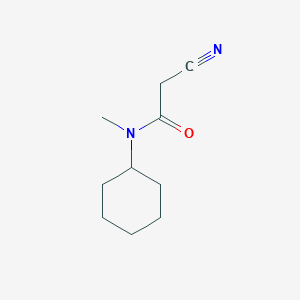

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

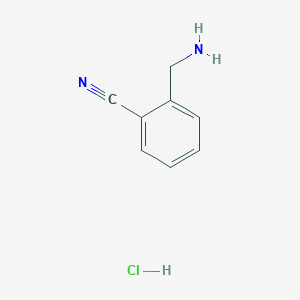

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)